

An In-depth Technical Guide to 4-(4-Iodophenoxy)-1H-pyrazole

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Compound of Interest

Compound Name: 4-(4-Iodophenoxy)-1H-pyrazole

CAS No.: 1708288-50-9

Cat. No.: B2895517

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CAS Number: 1708288-50-9

Authored by a Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific data on **4-(4-Iodophenoxy)-1H-pyrazole** (CAS 1708288-50-9) is limited. This guide provides a comprehensive overview based on the known chemistry and biological activities of the broader classes of iodinated pyrazoles and phenoxy-pyrazole derivatives, offering a scientifically grounded framework for understanding and investigating this specific molecule.

Section 1: Introduction and Strategic Importance

The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemical research, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.^{[1][2][3][4][5]} The introduction of an iodine atom onto the pyrazole ring, as seen in related structures like 4-iodopyrazole, significantly enhances its utility as a synthetic intermediate.^[6] This halogenation provides a reactive handle for further molecular elaboration

through various cross-coupling reactions, allowing for the construction of complex molecular architectures.[7]

The specific compound, **4-(4-iodophenoxy)-1H-pyrazole**, combines three key structural motifs: the versatile pyrazole ring, a stable phenoxy ether linkage, and a reactive iodophenyl group. This unique combination suggests its potential as a key building block in the synthesis of novel therapeutic agents and functional materials. The iodinated phenyl ring, in particular, serves as a prime site for modifications via Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions, enabling the exploration of a vast chemical space for structure-activity relationship (SAR) studies.[7]

Section 2: Physicochemical and Structural Characteristics

While detailed experimental data for **4-(4-iodophenoxy)-1H-pyrazole** is not extensively reported, its fundamental properties can be predicted based on its constituent parts.

Property	Value/Information	Source
CAS Number	1708288-50-9	[8][9][10]
Molecular Formula	C ₉ H ₇ IN ₂ O	[8]
Molecular Weight	286.07 g/mol	[8]
Predicted LogP	~3.5 (Increased lipophilicity due to iodophenyl and phenoxy groups)	ChemDraw Estimation
Predicted pKa	The N-H proton of the pyrazole ring is weakly acidic.	General Pyrazole Chemistry
Appearance	Likely a solid at room temperature, typical for similar aromatic compounds.	General Chemical Principles

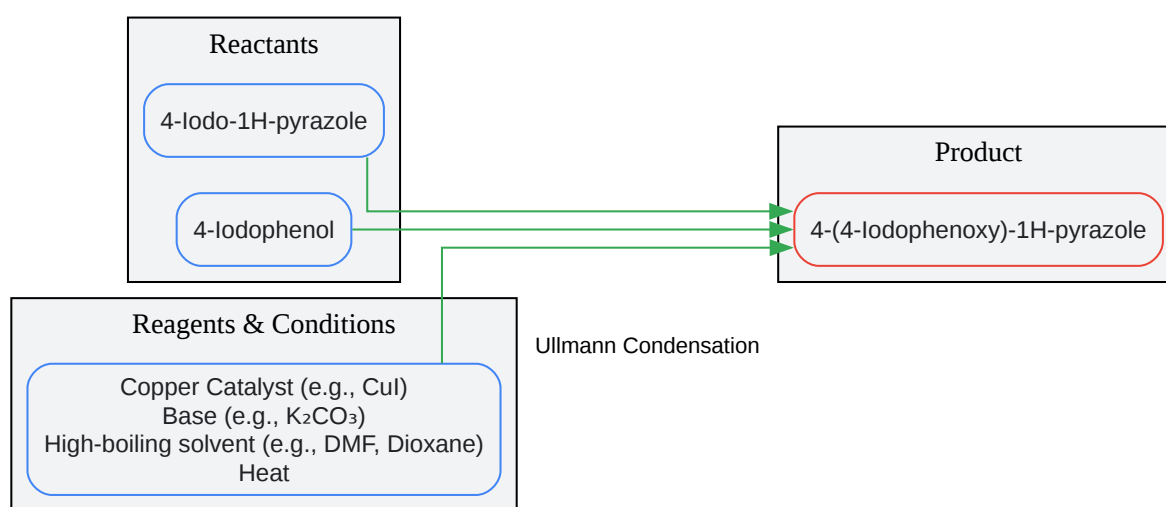
Section 3: Synthesis and Reaction Chemistry

A definitive, published synthesis protocol for **4-(4-Iodophenoxy)-1H-pyrazole** is not readily available. However, a logical and scientifically sound synthetic strategy can be proposed based on established methodologies for constructing phenoxy-pyrazole linkages. The most probable synthetic route would involve a nucleophilic aromatic substitution (S_NAr) or an Ullmann-type coupling reaction.

Proposed Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers. In this proposed pathway, 4-iodopyrazole would be coupled with 4-iodophenol in the presence of a copper catalyst and a base.

Reaction Scheme:



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Caption: Proposed Ullmann condensation for the synthesis of **4-(4-Iodophenoxy)-1H-pyrazole**.

Experimental Protocol (Hypothetical)

- **Reaction Setup:** To an oven-dried Schlenk flask, add 4-iodophenol (1.0 eq.), 4-iodo-1H-pyrazole (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
- **Solvent Addition:** Add anhydrous, degassed N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., argon or nitrogen).
- **Reaction Execution:** Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired **4-(4-iodophenoxy)-1H-pyrazole**.

Rationale for Experimental Choices:

- **Inert Atmosphere:** Prevents the oxidation of the copper catalyst and other reaction components at high temperatures.
- **Base (K₂CO₃):** Deprotonates the phenol, forming the more nucleophilic phenoxide intermediate required for the coupling reaction.
- **Copper Catalyst:** Essential for facilitating the carbon-oxygen bond formation in the Ullmann reaction.
- **High Temperature:** Provides the necessary activation energy for the coupling reaction to proceed at a reasonable rate.

Section 4: Potential Applications in Drug Discovery and Agrochemicals

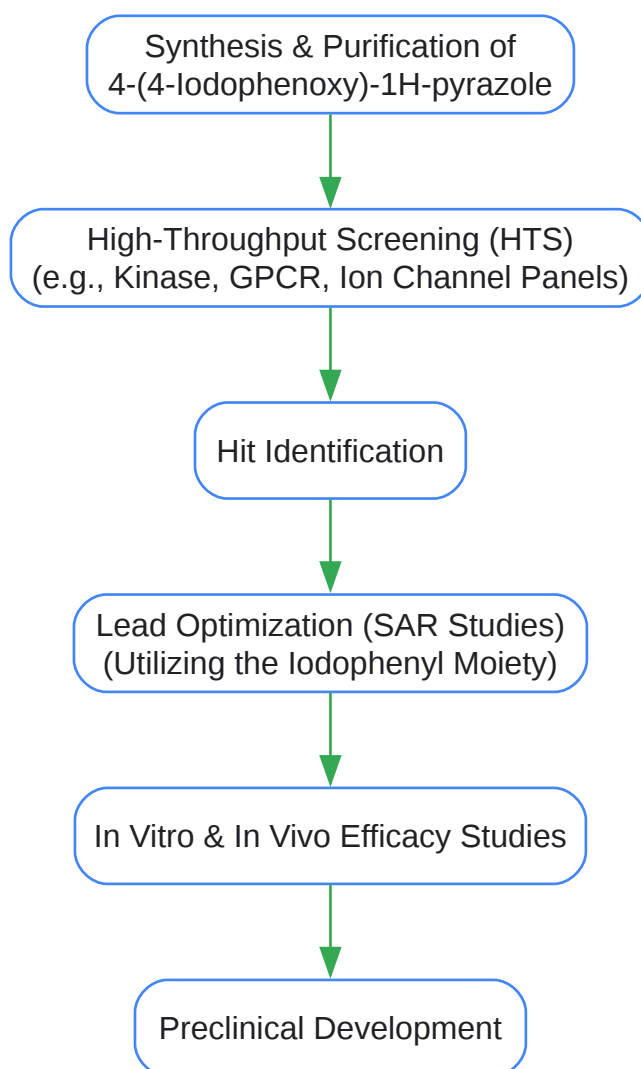
While specific biological activities of **4-(4-iodophenoxy)-1H-pyrazole** have not been documented, the pyrazole scaffold is prevalent in a multitude of biologically active compounds.

[1][3]

Potential Therapeutic Areas:

- **Oncology:** Many pyrazole derivatives have demonstrated potent anticancer properties by targeting various protein kinases.[4][5] The structure of **4-(4-Iodophenoxy)-1H-pyrazole** could serve as a foundation for developing novel kinase inhibitors.
- **Anti-inflammatory Agents:** Pyrazole-containing molecules, such as celecoxib, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2).[3]
- **Herbicides:** Certain pyrazole derivatives act as potent herbicides by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[11]

Logical Workflow for Investigating Biological Activity:



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Caption: A typical workflow for the biological evaluation of a novel chemical entity.

Section 5: Conclusion and Future Directions

4-(4-Iodophenoxy)-1H-pyrazole represents an intriguing yet underexplored molecule with significant potential as a versatile building block in medicinal chemistry and materials science. Its synthesis is achievable through established synthetic methodologies, and its structure suggests a high probability of interesting biological activity. Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic screening against a broad range of biological targets to unlock its therapeutic potential. The presence of the iodophenyl group is a key feature that will undoubtedly facilitate rapid lead optimization and the development of novel, patentable chemical entities.

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